2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide
描述
属性
IUPAC Name |
2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-4-16-6-10-18(11-7-16)26(3)32(27,28)20-14-15-31-21(20)23-24-22(25-30-23)17-8-12-19(13-9-17)29-5-2/h6-15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYODAKVYPOLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data from various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiophene ring, sulfonamide group, and an oxadiazole moiety, which are known to contribute to its biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of oxadiazole derivatives. The compound has shown promising results against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values reported were 12.5 µM for MCF-7 and 8.0 µM for HCT-116 cells, indicating potent anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HCT-116 | 8.0 |
Antimicrobial Activity
The compound's antimicrobial properties have also been assessed. It was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Antibacterial Testing : The compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Anti-inflammatory Activity
Research has indicated that compounds containing sulfonamide groups often exhibit anti-inflammatory properties. The tested compound demonstrated a reduction in inflammation markers in animal models.
- In Vivo Studies : Inflammation was induced in rats using carrageenan, and administration of the compound resulted in a significant decrease in paw edema compared to the control group .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit carbonic anhydrase and other enzymes involved in tumor growth and inflammation.
- Oxidative Stress Modulation : The oxadiazole moiety can act as an antioxidant, reducing oxidative stress within cells.
- Interference with Cell Cycle : Studies suggest that the compound may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability.
- Bacterial Infection Model : In vivo tests on mice infected with E. coli demonstrated that treatment with the compound led to significant survival rates compared to untreated controls.
科学研究应用
Overview
The compound 2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide is a synthetic organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and analytical chemistry.
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. The incorporation of the 1,2,4-oxadiazole ring in this compound suggests potential activity against various cancer cell lines. Studies have shown that oxadiazoles can induce apoptosis in cancer cells, making them promising candidates for drug development .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Materials Science Applications
- Fluorescent Probes :
- Polymer Chemistry :
Analytical Chemistry Applications
- Chromatographic Techniques :
- Spectroscopic Studies :
Case Study 1: Anticancer Activity
A study conducted on a series of oxadiazole derivatives demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxicity. The study highlighted the importance of substituent variations on the oxadiazole ring affecting biological activity.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of sulfonamide derivatives revealed that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. The study emphasized the role of structural features in mediating interactions with bacterial enzymes.
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
1,2,4-Oxadiazole vs. 1,2,4-Triazole
- Target Compound : The 1,2,4-oxadiazole ring is electron-deficient, enhancing stability and influencing binding interactions in biological systems.
- Compound (2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide) : Shares the oxadiazole core but substitutes 4-fluorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups, resulting in a lower logP (~2.8) compared to the target compound .
- Compound (2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide) : Replaces oxadiazole with a 1,2,4-triazole, increasing polarity and hydrogen-bonding capacity. The triazole’s basic nitrogen may enhance solubility but reduce membrane permeability .
Key Structural Differences
Substituent Effects on Physicochemical Properties
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Ethoxyphenyl (Target Compound) : The ethoxy group (-OCH₂CH₃) is electron-donating, increasing electron density on the oxadiazole ring. This may enhance π-π stacking interactions in hydrophobic environments.
Lipophilicity and Bioavailability
Sulfonamide Modifications
- N-Methyl vs. N-H Analogs: The N-methyl group in the target compound likely reduces metabolic deactivation by cytochrome P450 enzymes compared to non-methylated sulfonamides (e.g., ’s thiazolidinone derivative with a free sulfamoyl group) .
- 4-Ethylphenyl vs.
常见问题
Q. Table 1: Reaction Optimization Parameters
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Oxadiazole Cyclization | POCl₃, 80–90°C, 4–6 hrs | 50–60% |
| Sulfonamide Coupling | TEA/DCM, RT, 12 hrs | 65–75% |
Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Methodological Answer:
A combination of techniques ensures accurate structural elucidation:
- NMR Spectroscopy : Acquire ¹H and ¹³C NMR in DMSO-d₆. Key signals include:
- Thiophene-SO₂ : δ 7.8–8.2 ppm (¹H), 165–170 ppm (¹³C).
- Oxadiazole C=N : δ 160–165 ppm (¹³C) .
- IR Spectroscopy : Confirm sulfonamide (1320–1350 cm⁻¹, S=O asymmetric stretch) and oxadiazole (1550–1600 cm⁻¹, C=N) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
Note : Cross-validate data with computational tools (e.g., Gaussian for NMR chemical shift prediction) to resolve ambiguities .
Advanced: How can computational modeling predict reactivity in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., oxadiazole C-5) prone to nucleophilic attack .
- Transition State Analysis : Calculate activation energies for substitution at the sulfonamide or oxadiazole moieties. For example, substitution at the oxadiazole C-5 requires lower ΔG‡ (~25 kcal/mol) compared to sulfonamide S (~35 kcal/mol) .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to mimic experimental conditions using the SMD solvation model .
Q. Table 2: Computed Reactivity Parameters
| Reaction Site | ΔG‡ (kcal/mol) | Favored Nucleophile |
|---|---|---|
| Oxadiazole C-5 | 25.3 | NH₃, amines |
| Sulfonamide S | 34.8 | Strong bases (e.g., NaH) |
Advanced: How to resolve contradictions in spectroscopic data for novel derivatives?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting or IR shifts) arise from impurities, tautomerism, or crystallographic packing. Address these via:
- Multi-Technique Validation : Combine X-ray crystallography (for solid-state structure) with solution-state NMR to distinguish tautomeric forms .
- Dynamic NMR (DNMR) : Analyze temperature-dependent ¹H NMR to detect rotamers or slow-exchange processes .
- Microscopy (SEM/TEM) : Check for polymorphic forms affecting spectral data .
Case Study : A derivative showed conflicting ¹³C NMR signals at δ 162 ppm (C=N) and δ 158 ppm (C-O). X-ray crystallography confirmed a keto-enol tautomer, resolved by adjusting pH during analysis .
Advanced: What strategies mitigate side reactions during functionalization of the oxadiazole ring?
Methodological Answer:
- Protecting Groups : Temporarily block the sulfonamide with Boc groups before oxadiazole functionalization .
- Low-Temperature Conditions : Perform electrophilic substitutions (e.g., nitration) at –20°C to suppress ring-opening .
- Catalytic Control : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to minimize homocoupling byproducts .
Q. Table 3: Functionalization Success Rates
| Reaction Type | Conditions | Purity (%) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, –20°C, 2 hrs | 85 |
| Suzuki Coupling | Pd(OAc)₂, K₂CO₃, 80°C, 12 hrs | 78 |
Basic: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water (7:3) to remove unreacted starting materials.
- Flash Chromatography : Employ silica gel with ethyl acetate/hexane (gradient 10–50%) for high-purity isolation (>98%) .
- HPLC : Apply reverse-phase C18 columns (ACN/water + 0.1% TFA) for challenging separations .
Advanced: How to design assays for evaluating biological activity in vitro?
Methodological Answer:
- Target Selection : Prioritize kinases (e.g., EGFR) based on structural similarity to known inhibitors .
- Assay Protocol :
- Data Normalization : Include controls (e.g., staurosporine) and triplicate measurements to minimize variability .
Advanced: What computational tools predict metabolic stability in preclinical studies?
Methodological Answer:
- ADMET Predictors : Use Schrödinger’s QikProp or ADMETLab 2.0 to estimate:
- Metabolite Identification : Run in silico fragmentation (e.g., Mass Frontier) to anticipate Phase I/II metabolites .
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